molecular formula C8H8N2O2 B13946323 6-Cyclopropoxypyridazine-3-carbaldehyde

6-Cyclopropoxypyridazine-3-carbaldehyde

Cat. No.: B13946323
M. Wt: 164.16 g/mol
InChI Key: BWPMGGHRWSLJMR-UHFFFAOYSA-N
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Description

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde is an organic compound that features a cyclopropyloxy group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde typically involves the reaction of cyclopropyl alcohol with 3-pyridazinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclopropyloxy group to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(Cyclopropyloxy)-3-pyridazinecarboxylic acid.

    Reduction: 6-(Cyclopropyloxy)-3-pyridazinecarbinol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopropyloxy)-2-pyridazinecarboxaldehyde: Similar structure but with the cyclopropyloxy group attached to a different position on the pyridazine ring.

    6-(Cyclopropyloxy)-4-pyridazinecarboxaldehyde: Another positional isomer with potential differences in reactivity and biological activity.

Uniqueness

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde is unique due to its specific structural configuration, which can influence its chemical reactivity and biological properties. Its position on the pyridazine ring can affect how it interacts with other molecules and its overall stability.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-cyclopropyloxypyridazine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-5-6-1-4-8(10-9-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

BWPMGGHRWSLJMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NN=C(C=C2)C=O

Origin of Product

United States

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